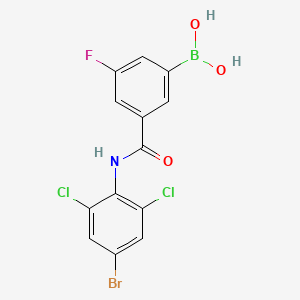
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pyridinium ion substituted with triphenyl groups and an ethanamine moiety, paired with a tetrafluoroborate anion. Its molecular formula is C31H26BF4N, and it has a molecular weight of 499.3 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate typically involves the reaction of triphenylpyrylium tetrafluoroborate with a primary amine. The reaction is carried out in ethanol at elevated temperatures (around 90°C) for several hours. Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated out by adding methyl tert-butyl ether (MTBE). The solid product is then collected by filtration and washed with ethanol and MTBE .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by photooxidation processes.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like catechol for photooxidation and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol and controlled temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, photooxidation of catechol in the presence of this compound results in oxidized catechol derivatives .
Applications De Recherche Scientifique
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a sensitizer in photooxidation reactions and as a precursor for synthesizing other pyridinium-based compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and photodynamic therapy.
Industry: It is used in the preparation of photosensitizers for various industrial applications, including photochemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate involves its role as a sensitizer in photooxidation reactions. The compound absorbs light energy, which excites its electrons to higher energy states. These excited electrons can then transfer energy to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved include interactions with catechol and other oxidizable substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but lacks the ethanamine moiety.
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Contains a fluorine atom and methyl groups instead of phenyl groups.
2,4,6-Trimethylpyrylium tetrafluoroborate: Similar pyridinium structure with methyl groups instead of phenyl groups.
Uniqueness
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate is unique due to its combination of a triphenylpyridinium ion and an ethanamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in photooxidation reactions and as a precursor for synthesizing other complex organic compounds .
Propriétés
Formule moléculaire |
C25H23BF4N2 |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate |
InChI |
InChI=1S/C25H23N2.BF4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;/q+1;-1 |
Clé InChI |
IQHMWAIVKCHXIX-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


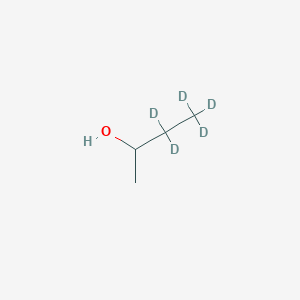

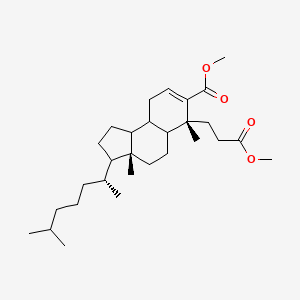
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)

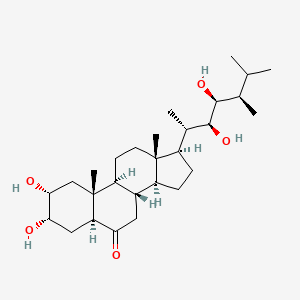

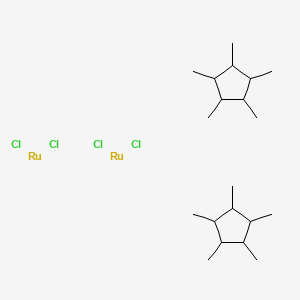


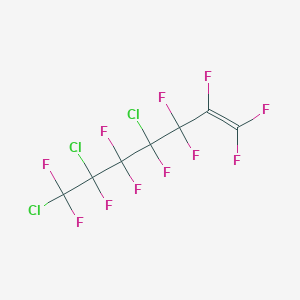

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
